

Technical Guide: Spectroscopic Profile of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Cat. No.:	B038487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No: 85006-31-1), a key intermediate in pharmaceutical synthesis. The information presented herein includes detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a visual representation of the analytical workflow.

Chemical Structure and Properties

- IUPAC Name: methyl 3-amino-4-methylthiophene-2-carboxylate[1]
- Molecular Formula: C₇H₉NO₂S[2][3]
- Molecular Weight: 171.22 g/mol [1][3]
- Appearance: Solid with a melting point of 85-88 °C.
- SMILES: CC1=CSC(=C1N)C(=O)OC[1]
- InChI Key: YICRPERKKBDRSP-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate.

Table 1: Mass Spectrometry Data

Parameter	Value	Reference
Method	Gas Chromatography-Mass Spectrometry (GC-MS)	[1]
Molecular Ion (M ⁺)	171 m/z	[1]
Major Fragments (m/z)	139 (Top Peak), 140 (3rd Highest)	[1]
Exact Mass	171.03539970 Da	[1]

Table 2: Infrared (IR) Spectroscopy Data

Method	Instrument	Technique	Source of Spectrum
Attenuated Total Reflectance (ATR)	Bruker Tensor 27 FT-IR	ATR-Neat	Bio-Rad Laboratories, Inc. / TCI Chemicals India Pvt. Ltd. [1]

Note: Specific peak assignments were not available in the searched literature. General expected peaks would include N-H stretching for the amine, C=O stretching for the ester, and C-S stretching for the thiophene ring.

Table 3: Nuclear Magnetic Resonance (NMR) Data

Note: Detailed ¹H and ¹³C NMR data for Methyl 3-amino-4-methylthiophene-2-carboxylate were not explicitly found in the public domain search results. The following data is for a structurally similar compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, and can be used for estimation of chemical shifts.[\[4\]](#)

¹H NMR (400 MHz, CDCl₃) of Ethyl 2-amino-4-methylthiophene-3-carboxylate[\[4\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Proposed)
6.07	s	2H	-NH ₂
5.82	s	1H	Thiophene-H
4.29	q	2H	-OCH ₂ CH ₃
2.28	s	3H	Thiophene-CH ₃
1.35	t	3H	-OCH ₂ CH ₃

¹³C NMR (100 MHz, CDCl₃) of Ethyl 2-amino-4-methylthiophene-3-carboxylate[4]

Chemical Shift (δ) ppm	Assignment (Proposed)
166.13	C=O (Ester)
164.17, 136.71, 106.72, 102.85	Thiophene carbons
59.54	-OCH ₂ CH ₃
18.40	Thiophene-CH ₃
14.40	-OCH ₂ CH ₃

Experimental Protocols

3.1 Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate[5][6][7]

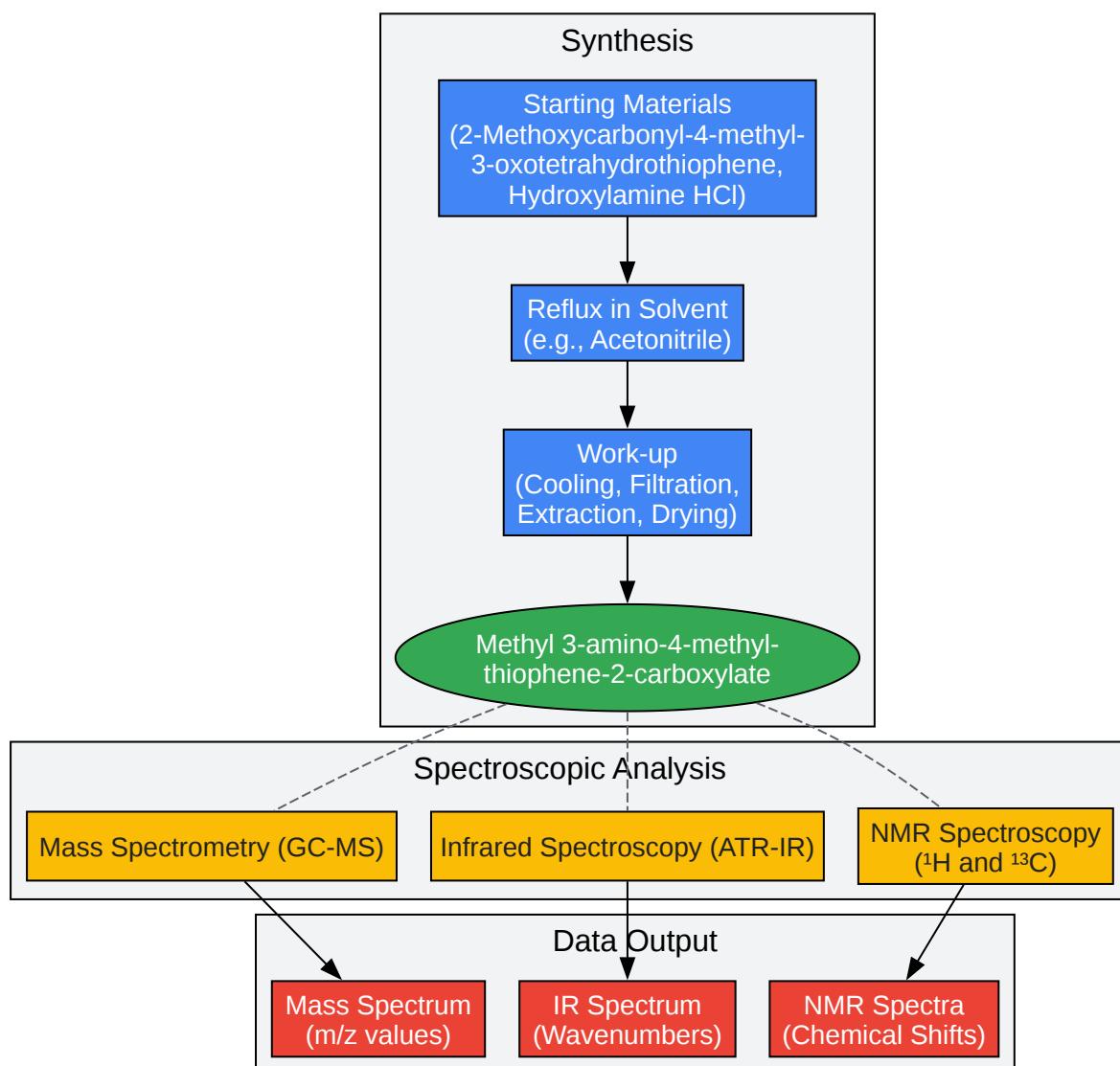
This protocol describes a common method for the synthesis of the title compound.

- Reactants:

- 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
- Hydroxylamine hydrochloride
- Solvent (e.g., Acetonitrile or N,N-dimethylformamide)

- Ammonia water (for work-up)
- Diethyl ether (for extraction)
- Sodium sulfate (for drying)
- Procedure:
 - Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in the chosen solvent (e.g., acetonitrile, ~7.5 mL per g of starting material).
 - Add hydroxylamine hydrochloride (1.0 eq) to the solution.
 - Heat the mixture to reflux (for acetonitrile) or 70-90°C (for DMF) and maintain for approximately 4-5 hours.[6][7]
 - Monitor the reaction progress using a suitable technique (e.g., TLC).
 - After completion, cool the reaction mixture. If using acetonitrile, cooling in an ice bath and adding dry ether may precipitate the product or an intermediate.[5][7]
 - For work-up, the solvent can be evaporated under reduced pressure. The residue is then treated with 25% ammonia water and stirred.[6]
 - The solid product is collected by filtration, washed with water, and dried to yield Methyl 3-amino-4-methylthiophene-2-carboxylate.[6]
 - Alternatively, the aqueous layer after basification can be extracted with diethyl ether, the combined organic extracts dried over sodium sulfate, filtered, and evaporated to yield the final product.[5]

3.2 Spectroscopic Characterization


- Mass Spectrometry (GC-MS): The compound is introduced into a gas chromatograph to separate it from any impurities. The eluent from the GC column is then passed into a mass spectrometer, where it is ionized (typically by electron ionization) and the resulting fragments are detected.

- Infrared Spectroscopy (ATR-IR): A small amount of the solid sample is placed directly on the ATR crystal of an FT-IR spectrometer (e.g., a Bruker Tensor 27). The IR spectrum is then recorded over the standard range (e.g., 4000-400 cm^{-1}).[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl_3). ^1H and ^{13}C NMR spectra are acquired on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Experimental Workflow: Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of Methyl 3-amino-4-methylthiophene-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038487#spectroscopic-data-for-methyl-3-amino-4-methylthiophene-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com